

Spectroscopic Data for 3-Bromofuro[3,2-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromofuro[3,2-b]pyridine

Cat. No.: B1584629

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuro[3,2-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive bromine atom make it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents. Accurate and comprehensive spectroscopic data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development.

This technical guide provides a summary of available and predicted spectroscopic information for **3-Bromofuro[3,2-b]pyridine**, addressing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While complete experimental spectra are not readily available in the public domain, this guide synthesizes information from various sources to offer a robust analytical profile.

Molecular Structure and Properties

The fundamental structure of **3-Bromofuro[3,2-b]pyridine** consists of a fused furan and pyridine ring system, with a bromine atom substituted at the 3-position of the furan ring.

Chemical Identifiers:

- CAS Number: 92404-63-2
- Molecular Formula: C₇H₄BrNO
- Molecular Weight: 198.02 g/mol

The structural arrangement of the atoms dictates the expected spectroscopic signatures. The pyridine ring introduces aromaticity and a nitrogen heteroatom, while the furan ring contributes an oxygen heteroatom and its own aromatic character. The bromine atom provides a characteristic isotopic pattern in mass spectrometry and influences the chemical shifts in NMR spectroscopy.

Spectroscopic Data Analysis

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **3-Bromofuro[3,2-b]pyridine**, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

While experimental mass spectra for the parent compound are not widely published, data for derivatives are available. For instance, a patent for pyridineamine compounds useful as pim kinase inhibitors describes the synthesis of (3-bromofuro[3,2-b]pyridin-5-yl)methanol, a derivative of the target compound, with a reported LCMS (M+H)⁺ of m/z = 228.0[1]. Another patent discloses a derivative with an LCMS (M+H)⁺ of m/z = 392.2[2]. This confirms the successful synthesis and characterization of the core **3-bromofuro[3,2-b]pyridine** scaffold.

Predicted Mass Spectrometry Data:

Ion	Predicted m/z (⁷⁹ Br)	Predicted m/z (⁸¹ Br)
[M] ⁺	196.9476	198.9456

| [M+H]⁺ | 197.9554 | 199.9534 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ^1H and ^{13}C NMR spectra of **3-Bromofuro[3,2-b]pyridine** are expected to show signals corresponding to the aromatic protons and carbons of the fused ring system.

Although specific, experimentally verified NMR data for **3-Bromofuro[3,2-b]pyridine** is not available in the cited literature, we can infer the expected chemical shift regions based on the parent furo[3,2-b]pyridine structure and the known effects of bromine substitution. The bromine atom at the 3-position will likely deshield the adjacent proton at the 2-position.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Bromofuro[3,2-b]pyridine** is expected to exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the fused aromatic rings, and C-O-C stretching of the furan ring.

While a dedicated experimental IR spectrum for **3-Bromofuro[3,2-b]pyridine** is not available in the searched literature, the synthesis of related benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones has been reported with characterization by IR spectroscopy, showing characteristic peaks for similar structural motifs[3].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for structural confirmation. The following are generalized, best-practice protocols for the characterization of **3-Bromofuro[3,2-b]pyridine**.

NMR Spectroscopy (^1H and ^{13}C):

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra at room temperature. Standard pulse programs should be used. For ^{13}C , a proton-decoupled experiment is standard.

- Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (LC-MS or GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer coupled with a chromatographic system (LC or GC).
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is standard for GC-MS.
- Analysis: Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.

Infrared Spectroscopy (FT-IR):

- Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Visualization of Key Information

The following diagram illustrates the core structure of **3-Bromofuro[3,2-b]pyridine** and highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of **3-Bromofuro[3,2-b]pyridine**.

Conclusion

While a complete set of experimentally-derived spectra for **3-Bromofuro[3,2-b]pyridine** is not readily available in the public literature, this guide provides a comprehensive overview based on data from related compounds and established spectroscopic principles. The information presented here serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The acquisition and publication of the full experimental spectroscopic data for **3-Bromofuro[3,2-b]pyridine** would be a valuable contribution to the chemical science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Fused heterocyclic compounds as phosphodiesterases (PDEs) inhibitors. Патент № US 0008846713 МПК C07D401/14 | Биржа патентов - Московский инновационный кластер [i.moscow]
- To cite this document: BenchChem. [Spectroscopic Data for 3-Bromofuro[3,2-b]pyridine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584629#spectroscopic-data-nmr-ir-ms-for-3-bromofuro-3-2-b-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com